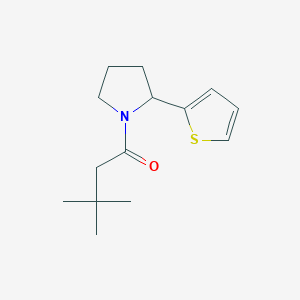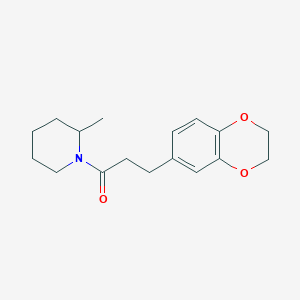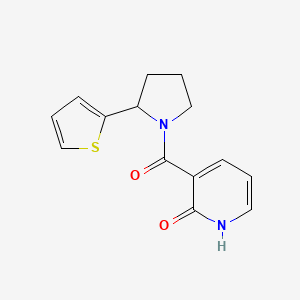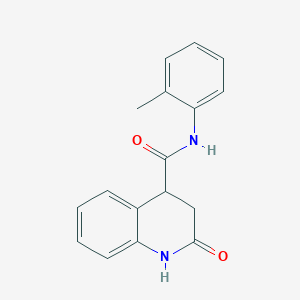
N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide, also known as DICA, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. DICA is a heterocyclic compound that contains both an imidazole ring and a chromene ring, which are known to have various biological activities.
作用机制
The mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the levels of antioxidant enzymes in cells. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to induce apoptosis in cancer cells and to inhibit cell proliferation. In animal studies, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to reduce inflammation and to improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been shown to have low toxicity and to be well-tolerated in animal studies. However, one limitation of using N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.
未来方向
There are several future directions for the research on N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide. One area of research is the development of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide-based drug delivery systems for the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential use of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide as a chemopreventive agent for the prevention of cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide and its potential therapeutic applications.
合成方法
The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide involves the reaction of an imidazole-1-acetic acid derivative with a chromene-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol. The resulting product is then purified by column chromatography to obtain pure N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide.
科学研究应用
N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and to reduce inflammation in various animal models. Additionally, N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
属性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-2-imidazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(9-17-7-6-15-10-17)16-12-5-8-19-13-4-2-1-3-11(12)13/h1-4,6-7,10,12H,5,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMJVWZFWLQMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NC(=O)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Cyclohex-3-en-1-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7491965.png)

![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7491979.png)
![2,4-dimethyl-N-[1-(2-methylphenyl)ethyl]-6-oxopyran-3-carboxamide](/img/structure/B7491983.png)
![7-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491987.png)
![2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491999.png)

![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)

![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)